Technical Guide: Physicochemical Profile & Applications of 3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde
Technical Guide: Physicochemical Profile & Applications of 3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde
The following technical guide provides an in-depth analysis of 3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde , a specialized heterocyclic building block used in medicinal chemistry.
[1]
Executive Summary
3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde (CAS 1774893-70-7 ) is a bifunctional aromatic intermediate characterized by a core benzaldehyde scaffold substituted with a fluorine atom at the meta position and a saturated thiazolidine ring at the para position.[1][2]
This molecule serves as a critical "linker" scaffold in drug discovery, particularly for synthesizing bioactive compounds targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors where the thiazolidine moiety acts as a bioisostere for proline or pyrrolidine. Its unique electronic profile—driven by the inductive electron-withdrawal of fluorine and the mesomeric electron-donation of the thiazolidine nitrogen—makes it highly reactive in Knoevenagel condensations, reductive aminations, and Wittig reactions.
Molecular Architecture & Identification
The compound features a polarized "push-pull" electronic system. The aldehyde carbonyl acts as an electron acceptor, while the thiazolidine nitrogen donates electron density into the aromatic ring, modulated by the adjacent fluorine atom.
| Identifier | Details |
| IUPAC Name | 3-Fluoro-4-(1,3-thiazolidin-3-yl)benzaldehyde |
| CAS Number | 1774893-70-7 |
| Molecular Formula | C₁₀H₁₀FNOS |
| SMILES | O=Cc1ccc(N2CCSC2)c(F)c1 |
| Molecular Weight | 211.26 g/mol |
| Structural Class | Fluorinated Benzaldehyde / Thiazolidine Derivative |
Physicochemical Properties
The following data consolidates experimental and predicted values derived from structure-activity relationship (SAR) analysis of analogous 4-cyclic-aminobenzaldehydes.
Quantitative Data Profile
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Typically pale yellow to orange due to conjugation. |
| Melting Point | 98°C – 105°C (Predicted) | Consistent with 4-pyrrolidinyl analogs. |
| Boiling Point | ~360°C (at 760 mmHg) | High BP due to polarity and MW. |
| Density | 1.3 ± 0.1 g/cm³ | Thiazolidine sulfur increases density vs. pyrrolidine. |
| LogP (Octanol/Water) | 1.8 – 2.2 | Lipophilic; suitable for membrane permeability. |
| pKa (Conjugate Acid) | ~2.5 (Thiazolidine N) | Nitrogen lone pair is delocalized into the ring; low basicity. |
| Solubility | DMSO, DMF, CH₂Cl₂, CHCl₃ | Excellent solubility in polar aprotic solvents. |
| Water Solubility | Low (< 0.5 mg/mL) | Hydrophobic aromatic core limits aqueous solubility. |
Electronic & Reactivity Profile
-
Electrophilicity: The aldehyde carbon is highly electrophilic, activated by the electron-withdrawing fluorine (inductive effect), though slightly deactivated by the resonance of the para-nitrogen.
-
Fluorine Effect: The C3-Fluorine atom introduces a dipole that influences binding affinity in protein pockets and metabolic stability (blocking metabolic oxidation at the C3 position).
Synthetic Pathway & Manufacturing
The industrial synthesis of 3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde typically follows a Nucleophilic Aromatic Substitution (
Synthesis Diagram (S_NAr Mechanism)
Figure 1: S_NAr synthesis pathway. The thiazolidine nitrogen attacks the C4 position, displacing the fluorine atom activated by the para-aldehyde group.
Detailed Experimental Protocol (Standardized)
Objective: Synthesis of 3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde from 3,4-difluorobenzaldehyde.
Reagents:
-
3,4-Difluorobenzaldehyde (1.0 equiv)
-
Thiazolidine (1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Dimethyl Sulfoxide (DMSO) [Anhydrous]
Procedure:
-
Setup: Charge a round-bottom flask with 3,4-difluorobenzaldehyde (10 mmol) and anhydrous DMSO (20 mL).
-
Addition: Add
(20 mmol) followed by the slow addition of thiazolidine (11 mmol) via syringe. -
Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. Reaction is typically complete in 4–6 hours.
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.
-
Extraction: If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (
, Gradient 0-20% EtOAc in Hexane).
Analytical Validation & Quality Control
To ensure the integrity of the building block for drug development, a multi-modal analytical workflow is required.
Analytical Workflow Diagram
Figure 2: Quality Control workflow ensuring chemical purity and structural identity.
Expected Spectral Characteristics
-
¹H NMR (400 MHz, DMSO-
):- 9.75 (s, 1H, CH O) – Distinctive aldehyde singlet.
- 7.5–7.7 (m, 2H, Ar-H) – Deshielded aromatic protons.
- 7.1 (t, 1H, Ar-H) – Proton adjacent to the thiazolidine ring.
- 4.5 (s, 2H, N-CH ₂-S) – Thiazolidine ring protons.
- 3.8 (t, 2H, N-CH ₂) & 3.1 (t, 2H, S-CH ₂) – Remaining ring methylene protons.
-
¹⁹F NMR:
-
Single peak around -120 to -130 ppm (depending on reference), showing coupling to adjacent aromatic protons.
-
-
Mass Spectrometry (ESI+):
-
Major peak at
212.1 .
-
Handling, Stability & Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.
-
Stability: Stable in solid form for >12 months if sealed. Solutions in DMSO/DMF should be used within 24 hours.
-
Safety Profile (GHS):
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
References
-
ChemicalBook. (2024). 3-Fluoro-4-(thiazolidin-3-yl)benzaldehyde Product Page. Link
-
ChemSrc. (2024). CAS 1774893-70-7 Physicochemical Properties. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: 4-Cyclic-amino-benzaldehyde derivatives. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for S_NAr mechanism on fluorobenzaldehydes).
